N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position and a sulfanyl acetamide moiety linked to a 1,3-benzodioxol-5-yl (piperonyl) group. The sulfanyl bridge and acetamide linkage may enhance solubility and target binding compared to simpler heterocyclic analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13-3-5-17(14(2)7-13)27-21-16(9-25-27)22(24-11-23-21)31-10-20(28)26-15-4-6-18-19(8-15)30-12-29-18/h3-9,11H,10,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWUNDGIOALLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine component, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.5 g/mol. The compound's structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 872590-37-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression and inflammation. The presence of the pyrazolo[3,4-d]pyrimidine structure is particularly noteworthy as compounds in this class have shown efficacy against several cancer cell lines by inhibiting pathways critical for tumor growth and survival.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects in various cancer cell lines. A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives exhibited potent antitumor activity when tested alone or in combination with standard chemotherapy agents like doxorubicin .
Anti-inflammatory and Antibacterial Properties
In addition to its anticancer effects, this compound may also possess anti-inflammatory and antibacterial properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and exhibit antibacterial activity against a range of pathogens . The benzodioxole moiety is known for its antioxidant properties, which could further enhance the therapeutic profile of the compound by reducing oxidative stress in cells.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on tumor spheroids and found that compounds similar to this compound exhibited significant inhibition of tumor growth compared to controls .
- Synergistic Effects with Chemotherapy : In another study focusing on breast cancer treatment, it was observed that combining pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone. This suggests potential for developing combination therapies incorporating this compound .
Comparison with Similar Compounds
Pyrimido[5,4-b]indole Analogs
A closely related compound, N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CHEMBL1315363), shares the 1,3-benzodioxol-5-yl and sulfanyl acetamide groups but replaces the pyrazolopyrimidine core with a pyrimidoindole scaffold . Key differences include:
- Bioactivity : Pyrimidoindoles are often associated with topoisomerase inhibition, whereas pyrazolopyrimidines (e.g., pyrazofurin analogs) typically target kinases or purine-binding enzymes.
Benzimidazole Derivatives
Compounds like 2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide () feature benzimidazole cores with sulfinyl/sulfonyl linkages. These structures are prevalent in proton pump inhibitors (e.g., omeprazole analogs) but lack the pyrazolopyrimidine scaffold, resulting in divergent therapeutic applications .
Functional Group Variations
Hydroxyacetamide Derivatives
describes antiproliferative agents such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide. These compounds share the sulfanyl acetamide group but incorporate triazole and imidazole moieties.
Benzenesulfonamide-Pyrazoline Hybrids
Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamide () exhibit carbonic anhydrase inhibitory activity due to the sulfonamide group. In contrast, the target compound’s sulfanyl acetamide group lacks the strong zinc-binding sulfonamide moiety, suggesting different enzyme targets .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?
- Methodology :
- Core formation : Start with constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles .
- Sulfanylation : Introduce the sulfanyl group using thiolating agents (e.g., thiourea or Lawesson’s reagent) under anhydrous conditions .
- Acetamide coupling : React the sulfanylated intermediate with chloroacetyl chloride, followed by amidation with 2H-1,3-benzodioxol-5-amine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity in the pyrazolo-pyrimidine core .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodology :
- Solvents : Polar aprotic solvents (DMF, DMSO) for sulfanylation; ethanol/water mixtures for amidation .
- Temperature : Maintain 60–80°C for cyclocondensation; room temperature for coupling reactions to avoid decomposition .
- Catalysts : Use NaH or K₂CO₃ for deprotonation in nucleophilic substitutions .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., IC₅₀ measurements in kinase inhibition assays with ATP concentration fixed at 10 µM) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 2,4-dimethylphenyl with 4-methoxyphenyl) to identify substituent effects .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode consistency across protein conformers .
Q. What strategies improve metabolic stability of this compound in preclinical studies?
- Methodology :
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the benzodioxole moiety to enhance solubility and slow hepatic clearance .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to assess metabolic pathways .
- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes to identify degradation hotspots .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Flow chemistry : Implement continuous flow reactors for sulfanylation to reduce side reactions and improve heat transfer .
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- In-line analytics : Monitor reaction progress via FT-IR or Raman spectroscopy for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
